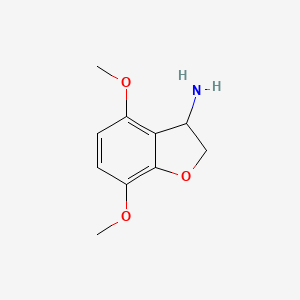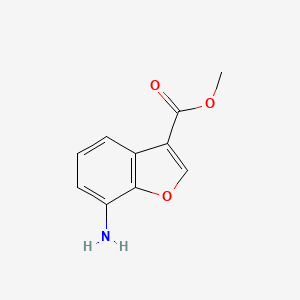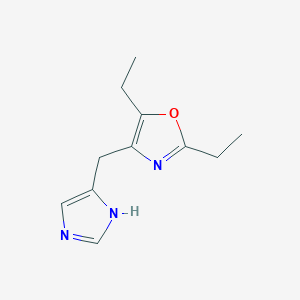
4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole is a heterocyclic compound that features both an imidazole and an oxazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in the structure of histidine and histamine, while the oxazole ring is found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole typically involves the formation of the imidazole and oxazole rings separately, followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole and oxazole rings. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the oxazole ring can be formed from α-haloketones and amides .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The scalability of the synthesis process is also an important consideration for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Imidazole: Known for its presence in histidine and histamine.
Oxazole: Found in many natural products and pharmaceuticals.
Benzimidazole: Used in various therapeutic agents.
Thiazole: Present in vitamin B1 and other bioactive molecules.
Uniqueness: 4-((1H-Imidazol-4-yl)methyl)-2,5-diethyloxazole is unique due to the combination of both imidazole and oxazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2,5-diethyl-4-(1H-imidazol-5-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C11H15N3O/c1-3-10-9(14-11(4-2)15-10)5-8-6-12-7-13-8/h6-7H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
YAVCJVYNJMYDTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(O1)CC)CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


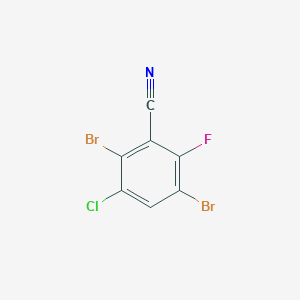
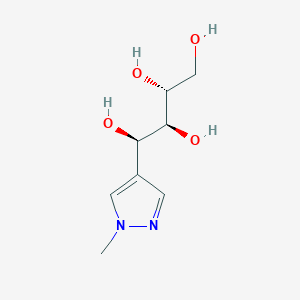
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate](/img/structure/B12863093.png)
![(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12863096.png)
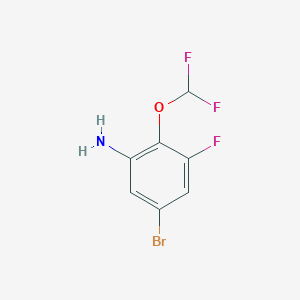
![(3'-Hydroxy-5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12863109.png)
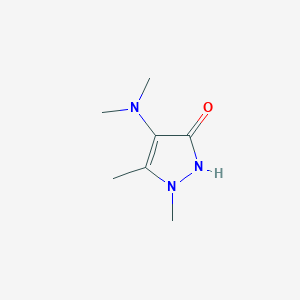
![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)


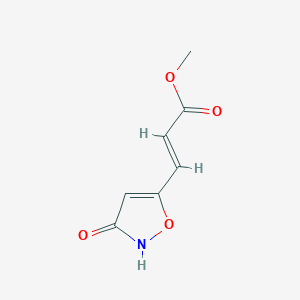
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)
